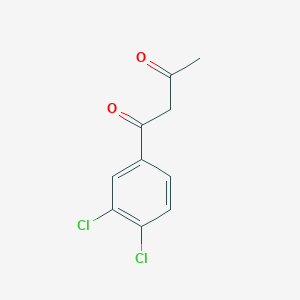

1-(3,4-Dichlorophenyl)butane-1,3-dione

説明

General Significance of 1,3-Dicarbonyl Compounds in Organic Synthesis

1,3-Dicarbonyl compounds are highly versatile building blocks in organic synthesis, primarily due to the reactivity of the central carbon atom and the two carbonyl groups. lookchem.com They serve as key precursors for the synthesis of a wide array of heterocyclic compounds, which are integral components of many pharmaceuticals and natural products. lookchem.combenthamdirect.comnih.gov

One of the most prominent applications of β-diketones is in the synthesis of pyrazoles, a class of nitrogen-containing heterocyclic compounds. The cyclocondensation reaction between a 1,3-diketone and hydrazine (B178648) or its derivatives is a fundamental and widely used method for constructing the pyrazole (B372694) ring. mdpi.comnih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. beilstein-journals.org

Furthermore, 1,3-dicarbonyl compounds are valuable in the formation of other heterocyclic systems like pyrroles and are used in multicomponent reactions to build molecular complexity in a single step. nih.gov Their ability to act as ligands for metal ions has also led to their use in coordination chemistry and catalysis. mdpi.comrsc.org The enolate form of β-diketones can chelate with various metal ions, forming stable metal complexes with diverse applications. mdpi.comresearchgate.net

Research Context of Dichlorophenyl-Substituted β-Diketones

The introduction of a dichlorophenyl group onto a β-diketone scaffold, as seen in 1-(3,4-Dichlorophenyl)butane-1,3-dione, is a strategic modification aimed at exploring and potentially enhancing the compound's chemical and biological properties. Halogenated aromatic rings are common motifs in medicinal chemistry and materials science.

Research into compounds like this compound is often driven by the goal of synthesizing novel heterocyclic structures. For instance, its reaction with hydrazines can lead to the formation of pyrazoles bearing a 3,4-dichlorophenyl substituent. The specific substitution pattern on the phenyl ring can influence the regioselectivity of the cyclization reaction, leading to different isomeric products.

The electronic effects of the dichloro-substituents are also of interest. These electron-withdrawing groups can impact the keto-enol equilibrium and the reactivity of the dicarbonyl system. researchgate.netnanalysis.com Studies may focus on how these substitutions affect the compound's ability to coordinate with metal ions, potentially leading to new catalysts or materials with specific electronic or optical properties. While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural features place it firmly within the ongoing research into functionalized β-diketones and their applications in synthesis and materials science.

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 55748-84-0 |

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

Structure

2D Structure

特性

IUPAC Name |

1-(3,4-dichlorophenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMYKORCDAKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478922 | |

| Record name | 1-(3,4-Dichlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55748-84-0 | |

| Record name | 1-(3,4-Dichlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dichlorophenyl Butane 1,3 Dione and Analogues

Conventional Synthetic Approaches

Traditional methods for the synthesis of β-diketones, including 1-(3,4-dichlorophenyl)butane-1,3-dione, have long relied on robust and well-established reaction mechanisms. These conventional approaches are prized for their reliability and scalability.

Base-Mediated Condensation Reactions

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and a primary method for synthesizing β-keto esters and β-diketones. wikipedia.orgmasterorganicchemistry.com This reaction occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The mechanism involves the deprotonation of an enolizable ester at the α-carbon to form a stabilized enolate anion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the desired β-dicarbonyl compound. wikipedia.orgmasterorganicchemistry.com

A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base. The final product, a β-keto ester or β-diketone, has acidic protons at the central methylene (B1212753) group (pKa ≈ 11), which are readily deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product. wikipedia.orgmasterorganicchemistry.com In "crossed" or mixed Claisen condensations, one of the reactants is a non-enolizable ester, which helps to minimize the formation of undesired side products. organic-chemistry.org

| Reagents | Base | Solvent | Product Type | Ref |

| Ester + Ketone | Sodium ethoxide (NaOEt) | Ethanol | β-Diketone | organic-chemistry.org |

| Two Esters | Sodium hydride (NaH) | Tetrahydrofuran (THF) | β-Keto Ester | organic-chemistry.org |

| Ester + Non-enolizable Ester | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | β-Keto Ester | wikipedia.org |

| Dieckmann Condensation (Intramolecular) | Potassium tert-butoxide (KOtBu) | Toluene | Cyclic β-Keto Ester | wikipedia.org |

This table summarizes typical conditions for base-mediated condensation reactions to form β-dicarbonyl compounds.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com This electrophilic aromatic substitution reaction is a powerful tool for the synthesis of aryl ketones, including precursors to or direct formation of β-diketones like this compound. sigmaaldrich.comnih.gov The reaction typically involves treating an arene (such as 1,2-dichlorobenzene) with an acylating agent, like an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

The mechanism begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acylating agent, which generates a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product. sigmaaldrich.com Unlike the related Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution because the resulting ketone is less reactive than the starting arene. nih.gov Recent advancements have introduced milder and more environmentally benign catalysts, including various metal triflates and solid acid catalysts, to promote these reactions. sigmaaldrich.comorganic-chemistry.org

| Arene | Acylating Agent | Catalyst | Key Feature | Ref |

| Benzene | Acyl Chloride | Aluminum Chloride (AlCl₃) | Classic Lewis acid catalyst | nih.gov |

| Toluene | Acetic Anhydride | Triphenyltin grafted on SBA-15 | Heterogeneous catalyst | sigmaaldrich.com |

| Various Arenes | Carboxylic Acids | Aluminum Dodecatungstophosphate | Solvent-free conditions | organic-chemistry.org |

| 1,2-Dichlorobenzene | 3-Oxobutanoyl chloride | Aluminum Chloride (AlCl₃) | Direct synthesis of the target compound | google.com |

This table illustrates various Friedel-Crafts acylation systems for the synthesis of aryl ketones.

Advanced and Catalytic Synthetic Pathways

Modern synthetic chemistry has seen the emergence of novel methodologies that offer greater efficiency, selectivity, and milder reaction conditions. These advanced pathways often utilize catalysis to access reactive intermediates that are difficult to generate through conventional means.

Photoredox-Catalyzed Carbon-Carbon Bond Formations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. purdue.eduthieme.de This strategy relies on a photocatalyst (PC), often a ruthenium or iridium complex, that absorbs visible light to reach an excited state (PC*). researchgate.net This excited state can engage in single-electron transfer (SET) processes, either oxidizing or reducing a substrate to generate a radical ion. acs.org These radicals can then participate in a variety of bond-forming reactions. rsc.org

For the synthesis of dicarbonyl compounds, photoredox catalysis can be used to generate carbon-centered radicals that add to suitable acceptors. acs.org The versatility of this approach allows for the functionalization of a wide range of starting materials, including unactivated C-H bonds, providing a powerful alternative to traditional methods for constructing complex molecular architectures. purdue.edursc.org

| Catalyst Type | Substrate Type | Radical Generation | Application | Ref |

| Iridium Polypyridyl Complexes | Alkanes, Aldehydes | Hydrogen Atom Transfer (HAT) | C-H Functionalization | researchgate.netrsc.org |

| Ruthenium Polypyridyl Complexes | N-Aryl Tetrahydroisoquinolines | Single Electron Transfer (SET) | α-Functionalization of Carbonyls | unipv.it |

| Organic Dyes (e.g., Rose Bengal) | Tetrahydroisoquinolines | Single Electron Transfer (SET) | Dehydrogenative-Mannich Reactions | unipv.it |

| Copper-based Photocatalysts | Styrenes | Radical Pathways | α-Carbo-β-oxo difunctionalization | purdue.edu |

This table presents examples of photoredox systems used in C-C bond formation reactions.

Electrochemical Radical Addition Reactions

Electrosynthesis represents a green and powerful approach to generating reactive species by using electricity as a traceless reagent. acs.org In the context of forming dicarbonyl compounds, electrochemical methods can be employed to initiate radical reactions for C-C bond formation. acs.org These reactions are often conducted under catalyst- and external oxidant-free conditions, enhancing their environmental credentials. acs.org

A typical strategy involves the electrochemical reaction of substrates like enol acetates with 1,3-diketones. acs.org By controlling the electrode potential, specific radical intermediates can be generated, which then add to an acceptor molecule. This method provides a high degree of control over the reaction and is tolerant of a wide range of functional groups. The scalability and operational simplicity of electrosynthesis make it an attractive modern alternative for constructing complex molecules. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| Enol Acetate | 1,3-Diketone | Undivided cell, catalyst-free | 1,4-Diketone | acs.org |

| Catechol derivatives | Barbituric acid | Convergent paired electrolysis | Pyrimidine derivatives | cardiff.ac.uk |

| 1,2-bis(bromomethyl)benzene | 1,4-hydroquinone | Convergent paired electrolysis | Octahydropentacene-dione | cardiff.ac.uk |

| α,β-Unsaturated Carbonyls | D₂O | Electroreductive deuteration | Deuterated carbonyls | mdpi.com |

This table highlights the application of electrochemical methods in the synthesis of dicarbonyl and related compounds.

Diazo Transfer Reactions for α-Functionalization

Once the β-diketone scaffold is assembled, further functionalization can be achieved at the central, or α-, carbon. Diazo transfer reactions are a key method for introducing a diazo group at this active methylene position. chempedia.info The resulting α-diazo-β-dicarbonyl compounds are highly versatile synthetic intermediates.

The Regitz diazo reaction is a well-established method for this transformation. chempedia.info It involves the base-catalyzed reaction of a 1,3-dicarbonyl compound with a sulfonyl azide (B81097), most commonly tosyl azide (TsN₃). organic-chemistry.org The reaction proceeds via deprotonation of the dicarbonyl compound, followed by nucleophilic attack on the azide and subsequent elimination to yield the α-diazo product. chempedia.info While effective, this method can be complicated by the formation of p-toluenesulfonamide (B41071) as a byproduct, which can be difficult to separate. organic-chemistry.org More recent innovations have focused on developing new diazo-transfer reagents and catalytic systems to improve efficiency and simplify purification. organic-chemistry.orgorganic-chemistry.org

| 1,3-Dicarbonyl Substrate | Diazo Transfer Reagent | Catalyst/Base | Key Feature | Ref |

| Cyclohexane-1,3-dione | Tosyl Azide (TsN₃) | Triethylamine (Et₃N) | Large-scale preparation | organic-chemistry.orgresearchgate.net |

| Various 1,3-diketones | Tosyl Azide (TsN₃) | Methylamine (MeNH₂) | Tandem diazo transfer and C-C cleavage | organic-chemistry.orgacs.org |

| Active Methylene Compounds | Methanesulfonyl azide (MsN₃) | Base | Alternative to TsN₃ | organic-chemistry.org |

| Active Methylene Compounds | Imidazole-1-sulfonyl azide HCl | Base | Avoids sulfonylamide byproduct | organic-chemistry.org |

This table summarizes different systems for diazo transfer reactions on 1,3-dicarbonyl compounds.

Synthesis of Arylidene Derivatives via Condensation

The synthesis of arylidene derivatives from 1,3-dicarbonyl compounds is a fundamental transformation in organic chemistry, often accomplished through condensation reactions with aldehydes. For a β-diketone such as this compound, the active methylene group (the CH₂ group flanked by two carbonyl groups) is sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of an aldehyde in a reaction known as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. wikipedia.org The reaction typically involves the nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. wikipedia.orgsigmaaldrich.com The product of this reaction with this compound and an appropriate aryl aldehyde would be a 2-arylidene-1-(3,4-dichlorophenyl)butane-1,3-dione derivative.

The general mechanism, often catalyzed by a weak base such as an amine (e.g., piperidine), involves the deprotonation of the active methylene compound to form an enolate ion. wikipedia.org This ion then acts as a nucleophile, attacking the aldehyde. The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product, also known as a conjugated enone. wikipedia.orgchemguide.co.uk Various catalysts can be employed, including bases like alkali hydroxides or amines, as well as Lewis acids. scirp.org

The reaction is versatile, allowing for the synthesis of a wide array of arylidene derivatives by varying the aldehyde reactant. These arylidene compounds are valuable synthons for the preparation of diverse heterocyclic systems with potential pharmacological applications. scirp.orgscirp.org

| β-Diketone | Aldehyde | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetylacetone | Benzaldehyde | Piperidine | Ethanol | Reflux | Good | scirp.org |

| Dimedone | Aromatic Aldehydes | None | Water | Reflux | High | researchgate.net |

| Ethyl Acetoacetate | Aromatic Aldehydes | Piperidine/Acetic Acid | Toluene | Reflux with Dean-Stark trap | Good to Excellent | wikipedia.org |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not specified | Not specified | wikipedia.org |

| β-Diketones | Aldehydes | Magnesium Perchlorate (Lewis Acid) | Not specified | Not specified | Not specified | scirp.org |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical synthesis to minimize environmental impact, reduce costs, and enhance safety. nih.govmdpi.com These principles can be applied to the synthesis of this compound and its subsequent derivatization. Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. mdpi.com

The classical synthesis of β-diketones, such as this compound, is the Claisen condensation, which traditionally uses strong bases and organic solvents. mdpi.comnih.gov Green approaches to this reaction could involve using recyclable catalysts or solvent-free conditions. Similarly, the Knoevenagel condensation used to prepare arylidene derivatives can be made more environmentally friendly. scirp.org

Recent advancements have demonstrated that Knoevenagel condensations can be performed under solvent-free conditions, often facilitated by microwave irradiation or grinding. scirp.org These methods can significantly reduce reaction times, improve yields, and eliminate the need for volatile and often hazardous organic solvents. scirp.orgmdpi.com The use of water as a solvent is another cornerstone of green chemistry, and several condensation reactions have been successfully carried out in aqueous media. researchgate.net

Alternative energy sources like microwave and ultrasound have proven effective in accelerating organic reactions. sigmaaldrich.commdpi.com Microwave-assisted synthesis, in particular, offers rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods. mdpi.com Furthermore, the development and use of recyclable or heterogeneous catalysts, such as reconstructed hydrotalcite, can simplify product purification and reduce chemical waste, aligning with the principles of atom economy and waste prevention. nih.govorganic-chemistry.org

| Reaction Type | Green Approach | Conditions | Advantage(s) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Solvent-free | Grinding with activated barium hydroxide | Rapid (3-5 min), no solvent waste | scirp.org |

| Knoevenagel Condensation | Microwave irradiation | Solid supports, solvent-free | Reduced reaction times, increased efficiency | scirp.org |

| Condensation of Dimedone and Aldehydes | Water as solvent | Reflux, catalyst-free | Environmentally benign solvent, simple procedure | researchgate.net |

| Knoevenagel Condensation | Heterogeneous catalyst | Reconstructed hydrotalcite in water | Recyclable catalyst, use of water | organic-chemistry.org |

| One-pot Synthesis | Ultrasound irradiation | One-pot reaction in water | Reduced operation time, waste generation, and energy consumption | sigmaaldrich.commdpi.com |

| Knoevenagel Condensation | Ionic Liquid Solvent | [bmim]BF4 with EDDA catalyst | Recyclable catalyst and solvent | organic-chemistry.org |

Chemical Reactivity and Transformation Profiles of 1 3,4 Dichlorophenyl Butane 1,3 Dione

Tautomeric Equilibrium Dynamics

Like other 1,3-dicarbonyl compounds, 1-(3,4-Dichlorophenyl)butane-1,3-dione exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the active methylene (B1212753) carbon (α-carbon) to one of the carbonyl oxygen atoms, with a corresponding shift of π-electrons.

The equilibrium position is significantly influenced by several factors, including solvent polarity, temperature, and intramolecular electronic and steric effects. walisongo.ac.idmissouri.edu The enol form is notably stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-six-membered ring. masterorganicchemistry.comlibretexts.org Furthermore, the resulting C=C double bond in the enol form can enter into conjugation with both the carbonyl group and the 3,4-dichlorophenyl ring, providing additional resonance stabilization. stackexchange.com

For this compound, two primary enol tautomers are possible. Enol I, with the double bond adjacent to the dichlorophenyl ring, benefits from extended conjugation across the aromatic system. Enol II lacks this extended conjugation. Consequently, Enol I is generally the predominant tautomer in non-polar solvents. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring also influences the acidity of the methylene protons and the stability of the enol form. walisongo.ac.id

Table 1: Factors Influencing Tautomeric Equilibrium of this compound

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Increasing polarity (e.g., water, DMSO) favors the keto form. | Polar solvents can disrupt the internal hydrogen bond of the enol form and better solvate the more polar keto tautomer. missouri.edu |

| Conjugation | Favors the enol form (specifically Enol I). | The C=C bond of the enol tautomer is in conjugation with the C=O group and the dichlorophenyl ring, providing significant resonance stabilization. stackexchange.com |

| Intramolecular H-Bonding | Strongly favors the enol form. | Formation of a stable, quasi-aromatic six-membered ring via an internal hydrogen bond lowers the energy of the enol tautomer. masterorganicchemistry.com |

| Substituent Electronic Effects | The electron-withdrawing 3,4-dichlorophenyl group favors the enol form. | Electron-withdrawing groups increase the acidity of the α-hydrogens, facilitating enolization. walisongo.ac.id |

Reactions at Carbonyl Centers and Active Methylene Groups

The reactivity of this compound is dictated by its two principal reactive sites: the electrophilic carbonyl carbons and the nucleophilic active methylene carbon (via its enolate). wikipedia.org

Active Methylene Group: The protons on the carbon atom situated between the two carbonyl groups are significantly acidic (pKa typically in the range of 9-11 in water) due to the electron-withdrawing effect of both adjacent carbonyls. This allows for easy deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and is the key intermediate in many reactions, such as alkylations and additions to electrophiles. For instance, it can readily participate in Michael-type conjugate additions to α,β-unsaturated systems. nih.gov

Carbonyl Centers: The carbonyl carbons are electrophilic and are susceptible to attack by various nucleophiles. However, in many cases, particularly with bifunctional nucleophiles, reactions at the carbonyl centers are coupled with reactions at the active methylene position, leading to cyclization rather than simple addition. These cyclocondensation reactions are among the most important transformations for this class of compounds.

Halogenation and Electrophilic Substitution on Aromatic Rings

Further electrophilic aromatic substitution (EAS) on the 3,4-dichlorophenyl ring of the title compound is challenging. Halogen atoms are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.com

While halogens are ortho-, para-directing, the combined influence of the two chlorine atoms and the butane-1,3-dione substituent complicates predicting the outcome. The positions on the ring are C2, C5, and C6.

Position 5: Ortho to C4-Cl and meta to C3-Cl.

Position 6: Ortho to C3-Cl and meta to C4-Cl.

Position 2: Ortho to C3-Cl and meta to C4-Cl.

Steric hindrance and the strong deactivating inductive effects would likely result in low yields and require harsh reaction conditions (e.g., a strong Lewis acid catalyst for halogenation). libretexts.org There is limited specific literature documenting the successful electrophilic substitution on the dichlorophenyl ring of this particular dione (B5365651), as synthetic strategies typically focus on the more facile reactivity of the dicarbonyl moiety.

Cyclocondensation Reactions to Form Heterocyclic Systems

The 1,3-dicarbonyl framework is an ideal precursor for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions with bifunctional reagents.

Schiff bases (or imines) are formed through the condensation of a primary amine with a carbonyl group. jptcp.com While this compound can theoretically react with a simple amine at one of its carbonyl carbons, this reaction is less common than cyclocondensation. If a bifunctional amine (e.g., hydrazine (B178648), hydroxylamine) is used, the reaction typically proceeds to form a stable heterocyclic ring. The formation of a simple, non-cyclic Schiff base would require carefully controlled conditions to prevent subsequent cyclization.

The most prominent reaction of 1,3-diones is their condensation with hydrazine and its derivatives to form pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. mdpi.comnih.gov This reaction, known as the Knorr pyrazole (B372694) synthesis, is a robust and widely used method. mdpi.comdergipark.org.tr

When an unsymmetrical diketone like this compound reacts with a substituted hydrazine (e.g., phenylhydrazine), two regioisomeric pyrazole products are possible. The reaction pathway and the major isomer formed depend on the relative reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). The carbonyl carbon adjacent to the dichlorophenyl ring is sterically more hindered but electronically different from the one adjacent to the methyl group.

Beyond pyrazoles, other nitrogen-containing heterocycles can be synthesized using different dinucleophiles. rsc.orgmdpi.comclockss.org

Table 2: Synthesis of Heterocycles from 1,3-Diketone Precursors

| Reactant | Resulting Heterocycle Class | General Reaction Description |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | A [3+2] cyclocondensation reaction forms a five-membered pyrazole ring. mdpi.comorganic-chemistry.org |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazole | Leads to N1-substituted pyrazoles, with potential for regioisomers. nih.govdergipark.org.tr |

| Hydroxylamine (H₂N-OH) | Isoxazole (B147169) | Condensation yields the five-membered isoxazole ring system. |

| Urea (H₂N-CO-NH₂) | Pyrimidinone | Forms a six-membered dihydropyrimidinone ring, which can be oxidized to a pyrimidinone. |

| Guanidine (H₂N-C(NH)-NH₂) | Aminopyrimidine | Results in the formation of a 2-aminopyrimidine (B69317) derivative. |

Coordination Chemistry: Ligand Binding and Metal Complexation

1,3-Diketones are exceptional chelating agents for a vast range of metal ions. mdpi.com Upon deprotonation of the active methylene group, this compound forms the corresponding 1-(3,4-dichlorophenyl)butane-1,3-dionate anion. This anion acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a highly stable six-membered chelate ring. wikipedia.orgresearchgate.net

These metal complexes, often referred to as metal acetylacetonate (acac) analogues, find applications in catalysis, materials science, and as NMR shift reagents. rsc.orglibretexts.org The properties of the resulting complex, such as its stability, solubility, and catalytic activity, are influenced by the nature of the metal ion and the substituents on the diketonate ligand. The electron-withdrawing dichlorophenyl group on the ligand can modulate the electronic properties of the coordinated metal center.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information specifically for the compound This compound (CAS Number: 55748-84-0) is not available in publicly accessible databases and publications.

To generate a thorough, informative, and scientifically accurate article as requested, specific data from experimental analyses are required. This includes:

¹H NMR: Chemical shifts (δ), coupling constants (J), and signal multiplicities.

¹³C NMR: Chemical shifts (δ) for each unique carbon atom.

IR: Frequencies (cm⁻¹) of characteristic vibrational modes.

HRMS: Precise mass-to-charge ratio (m/z) to confirm the elemental composition.

UV-Vis: Wavelengths of maximum absorption (λmax).

Without this foundational data, it is not possible to populate the requested sections and subsections (4.1 through 4.4) with content that is focused solely on "this compound" and adheres to the strict content inclusion requirements.

Therefore, the article cannot be generated at this time. Should peer-reviewed studies detailing the synthesis and full spectroscopic characterization of this specific compound become available, the requested article can be produced.

Advanced Spectroscopic and Structural Elucidation Techniques

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the definitive determination of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a complete single-crystal X-ray diffraction study for 1-(3,4-Dichlorophenyl)butane-1,3-dione has not been reported in publicly accessible databases. While crystallographic data for structurally analogous compounds are available, direct experimental data for the title compound is necessary for a definitive structural assignment and a detailed discussion of its specific crystalline architecture.

The process of single-crystal X-ray diffraction involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are meticulously recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is solved using various computational methods to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield a precise and detailed three-dimensional structure.

A hypothetical single-crystal X-ray diffraction study of this compound would be expected to provide the following key information, which would typically be presented in detailed tables:

Table 4.5.1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₈Cl₂O₂ |

| Formula weight | 231.08 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z | [value] |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = [value]° | [value] % |

| Absorption correction | [e.g., Multi-scan] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |

| R indices (all data) | R₁ = [value], wR₂ = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 4.5.2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| Cl(1)-C(3) | [e.g., ~1.74] |

| Cl(2)-C(4) | [e.g., ~1.74] |

| O(1)-C(8) | [e.g., ~1.25] |

| O(2)-C(10) | [e.g., ~1.25] |

| C(1)-C(8) | [e.g., ~1.49] |

| C(8)-C(9) | [e.g., ~1.40] |

| C(9)-C(10) | [e.g., ~1.40] |

| C(10)-C(11) | [e.g., ~1.51] |

| C(3)-C(4)-C(5) | [e.g., ~120.0] |

| O(1)-C(8)-C(9) | [e.g., ~122.0] |

| C(8)-C(9)-C(10) | [e.g., ~120.0] |

| O(2)-C(10)-C(9) | [e.g., ~122.0] |

Such data would definitively confirm the connectivity of the atoms and provide precise details about the molecular geometry. For instance, it would reveal the planarity of the dichlorophenyl ring and the diketone moiety. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture of the compound in the solid state. The acquisition of such experimental data remains a crucial step for a comprehensive understanding of the structural characteristics of this compound.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) serves as a fundamental tool for exploring the quantum mechanical properties of 1-(3,4-Dichlorophenyl)butane-1,3-dione. These calculations enable a thorough characterization of its geometry, electronic behavior, and potential reactivity.

Illustrative Geometrical Parameters for a Related Compound

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.25 Å |

| Bond Length (C-C) | ~1.50 Å |

| Bond Angle (O=C-C) | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a molecule is more likely to be reactive. In conjugated systems like this, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. youtube.comyoutube.comscribd.comyoutube.com

Typical FMO Energies for Analogous Aromatic Ketones

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule will absorb light. For this compound, the predicted spectrum would likely show absorptions corresponding to π → π* and n → π* transitions, characteristic of conjugated aromatic ketones. researchgate.net

Predicted UV-Vis Absorption Maxima for a Similar Compound

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S0 → S1 | 350 | 0.4 |

This compound can exist in different tautomeric forms, primarily the keto and enol forms. stackexchange.com DFT calculations can be used to determine the relative stabilities of these tautomers. jmchemsci.com The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic ring, which can make it the predominant tautomer in some cases. stackexchange.com The relative energies of the keto and enol forms, as well as the transition states connecting them, can be calculated to understand the dynamics of this equilibrium. jmchemsci.com

Relative Energies of Tautomers for a Related Diketone

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Diketo | 0.0 |

| Enol 1 | -2.5 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential. Reactivity descriptors, such as Fukui functions, can be calculated to more quantitatively predict the sites of electrophilic and nucleophilic attack.

Quantum Chemical Topology and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Contribution of Intermolecular Contacts from Hirshfeld Analysis of an Analogous Chlorinated Aromatic Compound

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 45% |

| C···H | 20% |

| O···H | 15% |

| Cl···H | 10% |

Applications in Specialized Chemical Synthesis and Advanced Materials

Strategic Intermediates in Complex Organic Synthesis

The reactivity of the 1,3-dione structure allows 1-(3,4-dichlorophenyl)butane-1,3-dione to be a key starting material for constructing more elaborate molecular architectures.

Precursors for Pharmaceutically Relevant Scaffolds

The 1,3-dicarbonyl framework is a cornerstone for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry. mdpi.com Specifically, this compound is an excellent precursor for generating substituted pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents. mdpi.comnih.gov

Pyrazole (B372694) Synthesis: The Knorr pyrazole synthesis is a classic and efficient method for creating pyrazole rings. researchgate.netjk-sci.comslideshare.net This reaction involves the condensation of a β-diketone with a hydrazine (B178648). In the case of the unsymmetrical this compound, the reaction can potentially yield two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. rsc.orgwikipedia.org The electronic properties of the 3,4-dichlorophenyl group (electron-withdrawing) versus the methyl group can influence the regioselectivity of this reaction. Pyrazole derivatives containing a chlorophenyl moiety have been investigated for their antifungal and antitubercular activities. nih.gov

Isoxazole (B147169) Synthesis: Isoxazoles, another important class of five-membered heterocycles, can be readily synthesized from 1,3-diketones. nih.govbeilstein-journals.org One common method is the reaction with hydroxylamine. researchgate.net Another powerful route is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, where a nitrile oxide reacts with an alkyne. organic-chemistry.orgwikipedia.org However, a more direct synthesis involves the reaction of 1,3-diketones with a source of nitrile oxide, which proceeds to form the isoxazole ring. beilstein-journals.orgresearchgate.net These heterocyclic scaffolds are found in numerous bioactive natural products and synthetic drugs. beilstein-journals.org

The following table summarizes the synthesis of these key scaffolds from this compound.

| Target Scaffold | Reaction Type | Co-reactant | General Product Structure |

| Pyrazole | Knorr Synthesis / Condensation | Hydrazine (or substituted hydrazine) | 3-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole |

| Isoxazole | Condensation / Cycloaddition | Hydroxylamine / Nitrile Oxide Source | 3-(3,4-Dichlorophenyl)-5-methylisoxazole |

Building Blocks for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The properties of MOFs, such as porosity and stability, are highly dependent on the geometry and functionality of the organic linkers. researchgate.net

While dicarboxylates are the most common linkers, β-diketonates have also been successfully employed to construct network structures. researchgate.netrsc.org The two oxygen atoms of the deprotonated β-diketone (diketonate) can chelate to a metal center. If a molecule contains two β-diketonate moieties (a bis(β-diketonate)), it can act as a linker to bridge two different metal centers, analogous to how dicarboxylates function. rsc.org

Although this compound itself is a mono-β-diketone, it can be chemically modified to create a bis(β-diketone) linker. By functionalizing the molecule, it can be incorporated into larger, more complex structures suitable for building MOFs. The presence of the chlorine atoms on the phenyl ring can influence the framework's properties by introducing specific electronic characteristics and potential sites for post-synthetic modification or interaction with guest molecules. nih.govresearchgate.net

Components in Coordination Complexes and Metal-Organic Systems

The ability of β-diketones to form stable complexes with a vast range of metal ions is one of their most significant chemical properties. researchgate.netmdpi.com This is due to the formation of a stable six-membered chelate ring upon coordination of the deprotonated enol form of the diketone to a metal center.

This compound acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. The properties of the resulting metal complex are influenced by both the metal ion and the substituents on the β-diketone ligand. The 3,4-dichlorophenyl group is electron-withdrawing, which can affect the ligand field strength and the redox potential of the metal center. This can, in turn, influence the catalytic activity, magnetic properties, and stability of the coordination compound. uci.edu The study of such complexes provides insight into fundamental aspects of coordination chemistry and can lead to materials with interesting electronic or magnetic properties. uci.edu

Advanced Polymeric Materials and Surface Modification Studies

The incorporation of functional molecules into polymers or onto surfaces can impart new and desirable properties. While direct polymerization of this compound is not a common application, its derivatives can be used to create functional materials.

For instance, β-diketone functionalities can be incorporated into polymer chains to create materials with metal-chelating capabilities. Such polymers could be used for heavy metal removal from water or as catalysts. Furthermore, silane (B1218182) derivatives of β-diketones have been synthesized to prepare functionalized sol-gel materials, which are used for creating specialized coatings and hybrid organic-inorganic materials. nih.gov

In the area of surface modification, β-diketones can serve as surface-active agents. By modifying the β-diketone structure to include both lipophilic (the dichlorophenyl group) and hydrophilic parts, surfactant-like molecules can be created. These could be used in emulsions, for surface cleaning, or to modify the wetting properties of a material.

Reagents in Analytical Chemistry Method Development

The strong metal-chelating ability of β-diketones makes them valuable reagents in analytical chemistry, particularly for the detection and separation of metal ions. mdpi.com Metal-β-diketonate complexes often exhibit distinct properties, such as intense color or fluorescence, which can be exploited for spectrophotometric or fluorometric quantification of metals.

This compound can be used as a chelating agent in methods like solvent extraction to separate specific metal ions from a mixture. The resulting metal complex can then be measured. Furthermore, the diketone can be incorporated into the design of chemosensors. In such a sensor, the binding of a target metal ion to the β-diketone receptor would trigger a measurable signal, such as a change in color or fluorescence, allowing for sensitive and selective detection. mdpi.com

Future Research Directions and Innovations

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is of paramount importance in fields such as pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities. yale.edu The development of asymmetric synthesis routes for 1-(3,4-Dichlorophenyl)butane-1,3-dione could lead to the discovery of novel chiral building blocks for various applications.

Current research in asymmetric synthesis has largely focused on organocatalysis, which utilizes small organic molecules to induce chirality, and transition-metal catalysis. cardiff.ac.uk These methodologies could be adapted for the enantioselective synthesis of derivatives of this compound. For instance, chiral catalysts could be employed to control the stereochemistry of reactions involving the dione (B5365651) functional group.

| Asymmetric Synthesis Approach | Potential Catalyst Type | Anticipated Outcome |

| Organocatalytic Aldol (B89426) Reaction | Proline-derived catalysts | Enantiomerically enriched β-hydroxy-β-diketones |

| Transition-Metal Catalyzed Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral diols with controlled stereocenters |

| Enzymatic Resolution | Lipases or Esterases | Separation of racemic mixtures to yield single enantiomers |

Future research in this area would likely involve the design and screening of various chiral catalysts to achieve high enantioselectivity and yield. The resulting chiral derivatives of this compound could then be evaluated for their biological activity or as intermediates in the synthesis of more complex molecules.

Bio-inspired Catalysis for Enhanced Reactivity

Nature provides a vast blueprint for designing highly efficient and selective catalysts. Bio-inspired catalysis seeks to mimic the principles of enzymatic reactions to develop novel synthetic methodologies. acs.orgnih.gov Enzymes achieve remarkable catalytic activity under mild conditions, a goal that synthetic chemists strive to replicate. nih.gov

For the synthesis and modification of this compound, bio-inspired catalysts could offer several advantages. For example, artificial metalloenzymes, created by incorporating metal catalysts into protein scaffolds, could be designed to perform specific transformations on the diketone moiety with high chemo- and regioselectivity. acs.org The protein environment can provide a chiral pocket that influences the stereochemical outcome of the reaction.

Potential bio-inspired catalytic approaches for this compound include:

Artificial Metalloenzyme-Catalyzed Reactions: Designing a protein scaffold to bind the dichlorophenyl group, thereby positioning the diketone for a specific metal-catalyzed reaction.

DNA-based Catalysis: Utilizing the helical structure of DNA as a chiral scaffold to direct asymmetric transformations.

Enzyme Repurposing: Modifying the active site of existing enzymes to accommodate and catalyze reactions on this compound.

These approaches are still in their nascent stages of development but hold significant promise for achieving catalytic efficiencies that surpass traditional synthetic methods.

Integration with Artificial Intelligence for Reaction Discovery and Optimization

| AI Application | Methodology | Potential Impact on this compound Synthesis |

| Reaction Prediction | Training neural networks on reaction databases | Predicting the feasibility and outcome of novel synthetic routes. |

| Condition Optimization | Bayesian optimization and other algorithms | Identifying the optimal set of reaction parameters for maximizing yield and selectivity. |

| De Novo Reaction Design | Generative models | Proposing entirely new and efficient synthetic pathways. |

Exploration of New Material Properties and Functions

The unique structural features of this compound, including the dichlorinated phenyl ring and the β-diketone moiety, suggest that it could serve as a building block for novel materials with interesting properties. The β-diketone group is known to form stable complexes with a wide range of metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers.

These materials could exhibit a range of functional properties, including:

Luminescence: The aromatic ring and the potential for metal coordination could lead to materials with interesting photophysical properties.

Catalysis: MOFs constructed from this ligand could possess catalytic activity, with the dichlorophenyl groups influencing the catalytic environment.

Sensing: The interaction of the diketone with specific analytes could be exploited for the development of chemical sensors.

Future research in this area would involve the synthesis and characterization of coordination compounds of this compound with various metal ions. The resulting materials would then be investigated for their structural, thermal, and functional properties. The exploration of its potential as an energetic material precursor could also be a direction for future studies, drawing parallels with other polyazole energetic materials. rsc.org

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)butane-1,3-dione, and how can their efficiency be evaluated?

- Methodological Answer : Common synthetic approaches include Claisen condensation between 3,4-dichloroacetophenone and ethyl acetate under basic conditions (e.g., sodium ethoxide). Efficiency is evaluated via yield optimization, reaction time, and purity of the diketone product. Characterization via -NMR (to confirm β-diketone protons at δ 5.5–6.5 ppm) and GC-MS (to verify molecular ion peaks at m/z 261 [M]) is critical . Reaction conditions (temperature, solvent polarity, catalyst concentration) should be systematically varied to identify optimal parameters.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700–1750 cm and aromatic C-Cl bonds at 550–850 cm.

- -NMR : Identify the β-diketone enolic proton (δ ~15 ppm in DMSO-d) and aromatic protons (δ 7.2–7.8 ppm).

- LC-MS : Confirm molecular weight (MW = 261.1 g/mol) and fragmentation patterns. Cross-validate with computational IR/NMR simulations (e.g., using ACD/Labs Percepta) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a factorial design to assess interactions between factors like temperature (60–100°C), catalyst concentration (0.1–0.5 M), and solvent polarity (toluene vs. THF). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst (NaOEt) | 0.1 M | 0.5 M |

| Solvent | Toluene | THF |

Analyze main effects and interactions using ANOVA to identify significant parameters. Response variables include yield (%) and purity (HPLC area %). This reduces experimental runs while maximizing data utility .

Q. How can computational methods predict reaction pathways for modifying this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states. For example, study keto-enol tautomerization energetics or halogen-substitution reactions. Pair computational results with experimental validation (e.g., in situ IR monitoring). Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive modeling .

Q. How should researchers resolve contradictions in spectral data for this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or LC-MS adducts) require:

- Cross-Technique Validation : Compare IR, NMR, and X-ray crystallography (if single crystals are obtainable).

- Isotopic Labeling : Use -labeled reactants to track carbon positions in NMR.

- Theoretical Alignment : Simulate spectra using software (e.g., Gaussian) to match experimental data, adjusting for solvent effects and tautomeric equilibria .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Separation Optimization : Implement membrane distillation or centrifugal partition chromatography for high-purity isolation.

- Process Control : Employ real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。